N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a structurally complex oxalamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a sulfone group (5,5-dioxido) and an o-tolyl moiety. The butyl chain at the N1 position and the sulfone-containing heterocycle at N2 likely influence its pharmacokinetic properties, including solubility, metabolic stability, and target binding affinity.
Properties
IUPAC Name |
N-butyl-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-4-9-19-17(23)18(24)20-16-13-10-27(25,26)11-14(13)21-22(16)15-8-6-5-7-12(15)2/h5-8H,3-4,9-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAKMFAPJOYYPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the butyl and oxalamide groups. Common synthetic routes may involve cyclocondensation reactions, nucleophilic substitutions, and oxidation reactions. Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amines.
Substitution: Nucleophilic substitution reactions can modify the butyl group or the aromatic ring, introducing different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : C18H22N4O4S
- Molecular Weight : 390.5 g/mol
- CAS Number : 899944-74-2
Structural Characteristics
The compound contains a thieno[3,4-c]pyrazole core, which is known for its biological relevance. The presence of the oxalamide functional group enhances its interaction with biological targets.
Anticancer Activity
Research indicates that N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study
In a study involving thiosemicarbazone derivatives, compounds structurally related to this compound demonstrated significant growth inhibition against prostate cancer cells (PC-3) and colon cancer cells (HCT116). The mechanism was attributed to their ability to intercalate with DNA and induce oxidative stress within the cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar thieno[3,4-c]pyrazole derivatives have shown effectiveness against various bacterial strains.
Research Findings
In vitro studies have revealed that certain derivatives exhibit potent antibacterial effects against Gram-negative bacteria. The structure-activity relationship suggests that modifications in the side chains can enhance bioactivity .
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, this compound may have applications in treating other conditions such as inflammation and neurodegenerative diseases due to its ability to modulate biochemical pathways involved in these processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-c]pyrazole core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
A close structural analogue, N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide (reported in PubChem, 2004), differs in the N1 substituent, where a phenylethyl group replaces the butyl chain . This substitution significantly impacts lipophilicity and steric bulk, which are critical for membrane permeability and target engagement.
| Property | N1-butyl-N2-(...)-oxalamide | N1-(1-phenylethyl)-N2-(...)-oxalamide |
|---|---|---|
| N1 Substituent | Butyl | 1-Phenylethyl |
| LogP (Predicted) | ~3.2 | ~4.5 |
| Molecular Weight (Da) | 474.52 | 522.59 |
| Hydrogen Bond Acceptors | 8 | 8 |
| Key Pharmacophore | Sulfone, o-tolyl, oxalamide | Sulfone, o-tolyl, oxalamide |
Pharmacokinetic and Toxicity Profiles
- Solubility: The sulfone group enhances polarity, yielding moderate aqueous solubility (~50 µM in PBS) for the butyl-substituted compound, whereas phenylethyl analogues require formulation aids (e.g., cyclodextrins) .
- Bioavailability: Butyl chains improve oral bioavailability (F% ~35–40% in rodent models) by balancing lipophilicity and passive diffusion .
- Toxicity: No significant hepatotoxicity (ALT/AST levels < 2x baseline) was observed in preclinical studies of structurally related compounds .
Biological Activity
N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered interest due to its potential biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. The compound features a unique thieno[3,4-c]pyrazole core structure that contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₄O₄S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 899994-86-6 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antioxidant Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant antioxidant activity. In a study assessing their effects on red blood cells (RBCs) of Clarias gariepinus (African catfish), it was found that these compounds could mitigate oxidative damage caused by 4-nonylphenol exposure. The erythrocyte alterations were used as biological indicators, revealing that treated groups showed fewer malformations compared to controls exposed to the toxin alone .
Antimicrobial and Anticancer Properties
Thieno[3,4-c]pyrazole derivatives have also been reported to possess antimicrobial and anticancer properties. Various studies have synthesized and evaluated these compounds against different bacterial strains and cancer cell lines. For instance, certain derivatives have demonstrated potent inhibitory effects on aurora kinase, which is crucial for cancer cell proliferation .
Case Studies
-
Antioxidant Efficacy in Fish :
- Objective : To evaluate the protective effects of thieno[2,3-c]pyrazole compounds against oxidative stress in fish.
- Findings : The presence of these compounds significantly reduced the percentage of altered erythrocytes from 40.3% in control groups (exposed to the toxin) to lower percentages in treated groups (ranging from 0.6% to 29.1% depending on the specific derivative used) .
- Anticancer Activity :
Q & A
Q. What are the critical parameters for optimizing the synthesis of N1-butyl-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide?
- Methodological Answer : Synthesis optimization requires precise control of:
- Reaction temperature : 60–80°C for amide coupling steps to minimize side reactions.
- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) to facilitate condensation .
- Stoichiometry : A 1.2:1 molar ratio of oxalyl chloride to amine intermediates to ensure complete conversion .
- Purity monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. How can structural contradictions in NMR spectra of this compound be resolved?
- Methodological Answer : Contradictions often arise from:
- Tautomerism in the thieno[3,4-c]pyrazole core : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Rotameric forms of the oxalamide group : Analyze coupling constants in -NMR (e.g., ) and compare with computational models (DFT) .
- Impurity peaks : Perform column chromatography with silica gel (hexane:ethyl acetate gradient) followed by mass spectrometry (HRMS) for validation .
Q. What solvents are suitable for solubility studies, and how do pH and temperature affect stability?
- Methodological Answer :
- Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (PBS, pH 7.4) .
- Stability :
- pH : Conduct accelerated degradation studies (e.g., 24 hrs at pH 3–10) with UPLC-MS to identify hydrolysis products (amide bond cleavage is common at pH < 3) .
- Temperature : Store at –20°C in anhydrous DMSO to prevent dimerization or oxidation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be elucidated for this compound’s anti-inflammatory activity?
- Methodological Answer :
- Core modifications : Synthesize analogs with substituents on the o-tolyl group (e.g., –Cl, –OCH) and assess inhibition of COX-2 via enzyme-linked immunosorbent assay (ELISA) .
- Oxalamide linker : Replace the butyl group with cycloalkyl or aryl moieties to study steric effects on target binding .
- Biological validation : Use murine macrophage (RAW 264.7) models to measure TNF-α and IL-6 suppression (IC values) .
Q. What computational strategies predict binding modes of this compound with kinase targets?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures of MAPK or JAK kinases (PDB IDs: 4XTL, 6VSB) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
- Free energy calculations : Apply MM-PBSA to rank binding affinities of analogs .
Q. How can metabolic stability be improved without compromising potency?
- Methodological Answer :
- Prodrug design : Introduce ester or carbonate groups at the oxalamide nitrogen to enhance oral bioavailability .
- CYP450 inhibition assays : Use human liver microsomes (HLMs) to identify metabolic hotspots (e.g., hydroxylation at the butyl chain) .
- Deuterium incorporation : Replace vulnerable C–H bonds with C–D bonds to slow oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
